molecular formula C29H32O3 B10771318 (8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B10771318
M. Wt: 428.6 g/mol
InChI Key: OPKMKRUFBKTTRF-VBWGZTFCSA-N
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Description

ZK112993 is a synthetic organic compound known for its role as a potent antagonist of the human progesterone receptorIt is known to significantly inhibit the growth of certain human tumors in experimental models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZK112993 involves multiple steps, starting from readily available steroid precursorsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate these transformations .

Industrial Production Methods

Industrial production of ZK112993 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ZK112993 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of ZK112993, each with potentially unique biological activities. These analogs are often studied to understand the structure-activity relationship of the compound .

Scientific Research Applications

ZK112993 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of new synthetic methodologies.

    Biology: ZK112993 is used to study the role of progesterone receptors in various biological processes, including cell proliferation and differentiation.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as breast and uterine cancers.

    Industry: ZK112993 is used in the development of new pharmaceuticals and as a tool compound in drug discovery.

Mechanism of Action

ZK112993 exerts its effects by binding to the human progesterone receptor and acting as an antagonist. This binding prevents the receptor from interacting with its natural ligand, progesterone, thereby inhibiting the downstream signaling pathways. The compound induces a conformational change in the receptor, which prevents it from binding to DNA and activating gene transcription. This mechanism is particularly important in the context of hormone-dependent cancers, where progesterone signaling plays a crucial role in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ZK112993

ZK112993 is unique in its ability to induce a specific conformational change in the progesterone receptor, which distinguishes it from other antagonists. This unique mechanism of action makes it a valuable tool in the study of progesterone signaling and its role in various biological processes .

Properties

Molecular Formula

C29H32O3

Molecular Weight

428.6 g/mol

IUPAC Name

(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26+,28-,29-/m0/s1

InChI Key

OPKMKRUFBKTTRF-VBWGZTFCSA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O

Origin of Product

United States

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